molecular formula C18H34O2 B3052729 oxacyclononadecan-2-one CAS No. 4444-85-3

oxacyclononadecan-2-one

Cat. No.: B3052729
CAS No.: 4444-85-3
M. Wt: 282.5 g/mol
InChI Key: PGRBVLPTXLOMNB-UHFFFAOYSA-N
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Description

Oxacyclononadecan-2-one, also known as 18-octadecanolide, is a macrolide compound with the molecular formula C18H34O2. It is a lactone, which is a cyclic ester, and is characterized by its large ring structure.

Scientific Research Applications

Oxacyclononadecan-2-one has several scientific research applications:

Safety and Hazards

According to its Safety Data Sheet, 1-Oxacyclononadecan-2-one is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Protective measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with eyes or skin, rinse cautiously with water and consult a physician .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxacyclononadecan-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of long-chain hydroxy acids. For instance, the cyclization of 18-hydroxyoctadecanoic acid under acidic conditions can yield this compound. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic hydrogenation of unsaturated fatty acids followed by cyclization. This approach allows for the large-scale production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Oxacyclononadecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of oxacyclononadecan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The lactone ring structure allows it to form stable complexes with these targets, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Oxacyclododecan-2-one: Another macrolide with a smaller ring structure.

    Oxacyclotetradecan-2-one: A macrolide with a medium-sized ring structure.

    Oxacyclohexadecan-2-one: A macrolide with a larger ring structure.

Uniqueness

Oxacyclononadecan-2-one is unique due to its specific ring size, which imparts distinct chemical and physical properties. Its larger ring structure compared to other macrolides allows for different reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

oxacyclononadecan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c19-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-20-18/h1-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRBVLPTXLOMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCCC(=O)OCCCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504917
Record name 1-Oxacyclononadecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4444-85-3
Record name 1-Oxacyclononadecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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